1,1,2-Trichloro-1,3,3,3-tetrafluoropropane
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Overview
Description
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3HCl3F4. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane can be synthesized through the chlorofluorination of 1,1,2-trichloro-3,3,3-trifluoropropene. The reaction involves the use of hydrogen fluoride and chlorine in the presence of a copper-substituted α-chromium oxide catalyst. The reaction is carried out at a temperature of 280°C under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where the reactants are fed into a reactor tube packed with Monel turnings. The reactor is heated gradually to 400°C, and the reaction is conducted at a nominal pressure of one atmosphere. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include various fluorinated and chlorinated derivatives.
Reduction: Products include partially dechlorinated compounds.
Oxidation: Products include more highly oxidized compounds, such as carboxylic acids or ketones.
Scientific Research Applications
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other halogenated compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical research.
Medicine: Investigated for its potential use in pharmaceuticals and as a solvent in drug formulation.
Industry: Utilized in the production of refrigerants, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and elimination reactions, where the compound can donate or accept electrons to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Trichloro-1,2,2,3-tetrafluoropropane
- 1,1,2-Trichloro-1,2,3,3,3-pentafluoropropane
- 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane
Uniqueness
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical properties. Its stability and resistance to degradation make it particularly valuable in industrial applications where long-term stability is required .
Properties
IUPAC Name |
1,1,2-trichloro-1,3,3,3-tetrafluoropropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3F4/c4-1(2(5,6)7)3(8,9)10/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHFXEYKXJKYMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382082 |
Source
|
Record name | 1,1,2-trichloro-1,3,3,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812-30-6 |
Source
|
Record name | 1,1,2-trichloro-1,3,3,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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